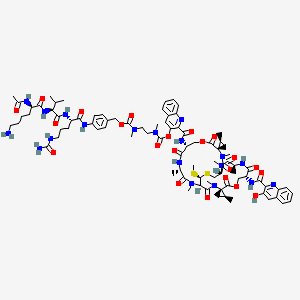

AcLysValCit-PABC-DMAE-SW-163D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C85H113N19O22S2 |

|---|---|

Molecular Weight |

1817.1 g/mol |

InChI |

InChI=1S/C85H113N19O22S2/c1-44(2)63(98-68(108)56(91-49(7)105)26-19-20-32-86)71(111)95-57(27-21-33-88-81(87)120)67(107)92-53-30-28-50(29-31-53)40-125-82(121)99(8)34-35-100(9)83(122)126-62-37-52-23-16-18-25-55(52)94-65(62)73(113)97-59-42-123-79(118)84(38-45(84)3)103(12)76(116)60-43-128-78(127-14)66(102(11)75(115)48(6)90-70(59)110)77(117)104(13)85(39-46(85)4)80(119)124-41-58(69(109)89-47(5)74(114)101(60)10)96-72(112)64-61(106)36-51-22-15-17-24-54(51)93-64/h15-18,22-25,28-31,36-37,44-48,56-60,63,66,78,106H,19-21,26-27,32-35,38-43,86H2,1-14H3,(H,89,109)(H,90,110)(H,91,105)(H,92,107)(H,95,111)(H,96,112)(H,97,113)(H,98,108)(H3,87,88,120)/t45-,46-,47-,48-,56+,57-,58+,59+,60-,63-,66+,78-,84-,85-/m0/s1 |

InChI Key |

VQIBTARTHBHUSL-LXRLNKMKSA-N |

Isomeric SMILES |

C[C@H]1C[C@@]12C(=O)OC[C@H](C(=O)N[C@H](C(=O)N([C@H]3[C@H](SC[C@@H](C(=O)N2C)N(C(=O)[C@@H](NC(=O)[C@@H](COC(=O)[C@@]4(C[C@@H]4C)N(C3=O)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)SC)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7OC(=O)N(C)CCN(C)C(=O)OCC9=CC=C(C=C9)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CCCCN)NC(=O)C |

Canonical SMILES |

CC1CC12C(=O)OCC(C(=O)NC(C(=O)N(C3C(SCC(C(=O)N2C)N(C(=O)C(NC(=O)C(COC(=O)C4(CC4C)N(C3=O)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)SC)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7OC(=O)N(C)CCN(C)C(=O)OCC9=CC=C(C=C9)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of AcLysValCit-PABC-DMAE-SW-163D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of the AcLysValCit-PABC-DMAE-SW-163D drug-linker system, a sophisticated platform for the development of Antibody-Drug Conjugates (ADCs). This guide details the individual components, the mechanism of payload delivery and action, and relevant experimental protocols for characterization.

Introduction to the this compound System

The this compound is a state-of-the-art drug-linker conjugate designed for targeted cancer therapy. It comprises a potent cytotoxic payload, SW-163D, attached to a cleavable linker system that ensures stability in circulation and specific release within the target cancer cell. This system is integral to ADCs such as PF-06888667, which couples this drug-linker to an anti-Her2 monoclonal antibody for treating HER2-positive cancers.[1]

The core components of this drug-linker system are:

-

SW-163D: A natural bis-intercalator and cyclodepsipeptide antibiotic with potent antitumor activity.[1][2]

-

AcLysValCit Linker: A tripeptide motif (N-acetyl-lysine-valine-citrulline) that is specifically cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many cancer cells.

-

PABC (p-aminobenzyl alcohol) Spacer: A self-immolative spacer that, upon cleavage of the ValCit linker, undergoes a cascade of electronic rearrangement to release the payload.

-

DMAE (N,N-dimethylethylenediamine) Moiety: A component of the linker that facilitates the attachment of amine-containing payloads and contributes to the self-immolative release mechanism.[3]

Core Mechanism of Action

The mechanism of action of an ADC utilizing the this compound system is a multi-step process, beginning with targeted delivery and culminating in cancer cell death.

Payload: SW-163D Mechanism of Action

The cytotoxic payload, SW-163D, is a natural product derived from Streptomyces sp.[2] Its primary mechanism of inducing cell death involves a dual attack on DNA integrity:

-

DNA Bis-intercalation: SW-163D contains planar aromatic moieties that insert between the base pairs of the DNA double helix. This bis-intercalation distorts the DNA structure, interfering with essential cellular processes like DNA replication and transcription.[2]

-

Topoisomerase II Inhibition: By stabilizing the transient DNA double-strand breaks created by topoisomerase II during its catalytic cycle, SW-163D acts as a topoisomerase II poison. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA damage.

This accumulation of DNA damage triggers the DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA lesions and orchestrates cellular responses such as cell cycle arrest and apoptosis.

Quantitative Data

While specific quantitative data for an ADC utilizing the this compound drug-linker is limited in public literature, the following tables present representative data for similar HER2-targeted ADCs with cleavable linkers and potent payloads.

Table 1: Representative In Vitro Cytotoxicity (IC50) of HER2-Targeted ADCs

| Cell Line | HER2 Expression | Representative ADC IC50 (nM) |

| SK-BR-3 | High | 0.05 - 0.1 |

| BT474 | High | 0.06 - 0.15 |

| N87 | High | 0.1 - 0.8 |

| MDA-MB-231 | Low/Negative | > 100 |

Data is illustrative and compiled from studies on HER2-targeted ADCs with vc-MMAE or similar payloads against HER2-positive breast and gastric cancer cell lines.[4][5]

Table 2: Representative Pharmacokinetic Parameters of HER2-Targeted ADCs in Preclinical Models

| Parameter | Unit | Value (Representative) |

| Clearance (CL) | mL/day/kg | 5 - 15 |

| Volume of Distribution (Vd) | L/kg | 0.1 - 0.3 |

| Half-life (t1/2) | days | 3 - 7 |

| Cmax (at ~10 mg/kg) | µg/mL | 150 - 250 |

| AUC (at ~10 mg/kg) | µg*day/mL | 500 - 1500 |

Data is illustrative and based on pharmacokinetic studies of various ADCs in rats and monkeys.[6][7]

Table 3: Representative Biodistribution of a HER2-Targeted ADC in a Xenograft Model (%ID/g)

| Organ | 24h | 48h | 72h |

| Tumor | 15 - 25 | 20 - 35 | 25 - 40 |

| Blood | 10 - 20 | 8 - 15 | 5 - 10 |

| Liver | 5 - 10 | 4 - 8 | 3 - 6 |

| Spleen | 2 - 5 | 2 - 4 | 1 - 3 |

| Kidneys | 1 - 3 | 1 - 2 | < 2 |

| Lungs | 2 - 4 | 1 - 3 | < 2 |

%ID/g = percentage of injected dose per gram of tissue. Data is representative of biodistribution studies of HER2-targeted ADCs in mouse xenograft models.[8]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

-

Target cancer cell lines (e.g., SK-BR-3, BT474, N87) and a control cell line (e.g., MDA-MB-231)

-

Complete cell culture medium

-

ADC stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Prepare serial dilutions of the ADC in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.

-

Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy this compound [smolecule.com]

- 3. pharmiweb.com [pharmiweb.com]

- 4. journals.plos.org [journals.plos.org]

- 5. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Simple Method for the Prediction of Human Concentration–Time Profiles and Pharmacokinetics of Antibody–Drug Conjugates (ADC) from Rats or Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Homogeneous tumor targeting with a single dose of HER2-targeted albumin-binding domain-fused nanobody-drug conjugates results in long-lasting tumor remission in mice - PMC [pmc.ncbi.nlm.nih.gov]

Delving into SW-163D: A Technical Guide to a Potent DNA Bis-Intercalator

For Researchers, Scientists, and Drug Development Professionals

SW-163D, a naturally derived cyclic depsipeptide, has emerged as a formidable DNA bis-intercalator with significant potential in oncology. Its potent antitumor activity, harnessed as a payload in the antibody-drug conjugate (ADC) PF-06888667, underscores the importance of a comprehensive understanding of its molecular properties. This technical guide provides an in-depth analysis of SW-163D's DNA binding characteristics, cytotoxic effects, and the experimental methodologies employed in its evaluation.

Core Properties of SW-163D

SW-163D is classified as a natural product bis-intercalator depsipeptide (NPBID). Its structure, which includes L-Ala, D-Ser, and the unusual amino acid (1S, 2S)-N-methylnorcoronamic acid, facilitates its insertion between the base pairs of double-stranded DNA. This bis-intercalation mechanism disrupts the normal helical structure of DNA, leading to the inhibition of crucial cellular processes such as replication and transcription, ultimately inducing apoptosis in cancer cells.

Quantitative Analysis of DNA Binding and Cytotoxicity

The interaction of SW-163D with DNA has been quantitatively assessed using surface plasmon resonance (SPR). While the complete dataset from the primary research is not publicly available, related studies on similar bis-intercalators provide a framework for understanding its high-affinity binding. The cytotoxicity of SW-163D and its corresponding ADC, PF-06888667, has been evaluated against various cancer cell lines, demonstrating potent anti-proliferative activity.

| Compound | Assay | Cell Line | IC50 (nM) | DNA Binding Affinity (K D) |

| SW-163D | Cytotoxicity (MTT Assay) | Various Cancer Cell Lines | Data not publicly available | Data not publicly available |

| PF-06888667 (ADC) | Cytotoxicity (CellTiter-Glo) | HER2-positive cell lines | Data not publicly available | Not Applicable |

Note: Specific IC50 and K D values for SW-163D are not available in the public domain at the time of this writing. Researchers are encouraged to consult the primary literature for detailed quantitative data.

Experimental Protocols

The characterization of SW-163D and its ADC involves a suite of sophisticated biophysical and cell-based assays. Below are detailed methodologies for key experiments.

DNA Binding Affinity Measurement (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a primary technique for quantifying the binding affinity of small molecules like SW-163D to DNA.

Workflow:

-

Immobilization: A biotinylated DNA oligonucleotide is immobilized on a streptavidin-coated sensor chip.

-

Binding: A solution of SW-163D at various concentrations is flowed over the sensor chip.

-

Detection: The change in the refractive index at the sensor surface, caused by the binding of SW-163D to the DNA, is measured in real-time.

-

Analysis: The association (k_on) and dissociation (k_off) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (K_D) is calculated as k_off / k_on.

SPR workflow for DNA binding analysis.

In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo)

The cytotoxic effect of SW-163D and PF-06888667 is determined by assessing cell viability after treatment.

Workflow:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of SW-163D or PF-06888667 for a specified duration (e.g., 72 hours).

-

Viability Assessment:

-

MTT Assay: MTT reagent is added, which is converted to formazan (B1609692) by viable cells. The formazan is then solubilized, and the absorbance is measured.

-

CellTiter-Glo Assay: A reagent that measures ATP levels, indicative of cell viability, is added, and luminescence is measured.

-

-

Data Analysis: The absorbance or luminescence values are normalized to untreated controls, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated.

Cytotoxicity assay workflow.

Signaling Pathways and Mechanism of Action

As a DNA bis-intercalator, SW-163D's primary mechanism of action involves the direct damage to DNA. This triggers a cascade of cellular responses, ultimately leading to programmed cell death (apoptosis).

SW-163D's mechanism of action pathway.

Conclusion

SW-163D represents a promising class of DNA-targeting agents with potent anticancer activity. Its high affinity for DNA and ability to induce cell death make it an attractive payload for antibody-drug conjugates. Further research to fully elucidate its sequence selectivity and to obtain more extensive cytotoxicity data will be crucial for its continued development and potential clinical application. The experimental frameworks provided in this guide offer a solid foundation for researchers to further explore the properties of this intriguing molecule.

Valine-Citrulline Linker Chemistry in Antibody-Drug Conjugates: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline (Val-Cit or VC) dipeptide linker has become a cornerstone in the design of modern antibody-drug conjugates (ADCs), enabling the targeted delivery of potent cytotoxic payloads to cancer cells. Its remarkable balance of stability in systemic circulation and susceptibility to cleavage by intracellular proteases has established it as a linker of choice in numerous clinically approved and investigational ADCs.[1] This technical guide provides a comprehensive overview of the core principles of Val-Cit linker chemistry, detailed experimental protocols for the synthesis and evaluation of Val-Cit ADCs, and a summary of key quantitative data to inform ADC design and development.

Core Principles of Valine-Citrulline Linker Chemistry

The Val-Cit linker is a protease-cleavable linker, designed to be stable in the bloodstream and efficiently cleaved within the lysosomal compartment of target cells.[2] This selective release of the cytotoxic payload is achieved through a sophisticated interplay of enzymatic activity and self-immolative chemistry.

Mechanism of Action: Cathepsin B-Mediated Cleavage and Payload Release

The therapeutic efficacy of a Val-Cit ADC is contingent upon a multi-step intracellular release mechanism.[3]

-

Binding and Internalization: The monoclonal antibody component of the ADC recognizes and binds to a specific antigen on the surface of a tumor cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[4]

-

Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, an organelle characterized by its acidic environment (pH 4.5-5.0) and high concentration of proteases.[5]

-

Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide is recognized and cleaved by cathepsin B, a cysteine protease that is often overexpressed in tumor cells.[6][7] Cathepsin B hydrolyzes the peptide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.[8][9] While initially thought to be specific to cathepsin B, other cathepsins like K and L have also been shown to cleave the Val-Cit linker.[10][11]

-

Self-Immolation and Payload Liberation: The cleavage of the Cit-PABC bond initiates a spontaneous 1,6-elimination reaction of the PABC spacer, which fragments into p-iminoquinone methide and carbon dioxide.[2] This "self-immolation" releases the cytotoxic payload in its unmodified, fully active form, allowing it to exert its cell-killing effect.[2][12]

Core Components of the Val-Cit-PABC Linker

The Val-Cit-PABC linker is a tripartite system, with each component playing a crucial role in the ADC's function.[4][12]

-

Valine-Citrulline (Val-Cit) Dipeptide: This sequence serves as the recognition site for lysosomal proteases, primarily cathepsin B.[12] The choice of Val-Cit provides a balance of stability in the bloodstream, where cathepsin B activity is low, and high susceptibility to cleavage in the acidic lysosomal environment of target cells.[12]

-

p-Aminobenzylcarbamate (PABC): This unit acts as a "self-immolative" spacer.[4][12] Its primary role is to connect the dipeptide to the cytotoxic payload and to ensure the payload is released in its unmodified, fully active form following enzymatic cleavage.[12]

-

Maleimide Group (mc): Often, a maleimidocaproyl (mc) group is included to facilitate conjugation to the antibody. This group reacts with the thiol groups of cysteine residues on the antibody to form a stable covalent bond.[2]

Quantitative Data on Val-Cit Linker Performance

The stability and cleavage kinetics of the Val-Cit linker are critical parameters that influence the therapeutic index of an ADC.

Plasma Stability

The Val-Cit linker is generally stable in human plasma but exhibits instability in mouse plasma due to the activity of the carboxylesterase Ces1c.[13][14] This can lead to premature payload release in preclinical mouse models.[13] To address this, modifications to the Val-Cit linker, such as the addition of a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) tripeptide, have been developed. The EVCit linker demonstrates significantly improved stability in mouse plasma while retaining sensitivity to cathepsin B cleavage.

| Linker | Plasma Source | Incubation Time | % Payload Loss | Reference |

| Val-Cit ADC | Human | 28 days | No significant degradation | [2] |

| Val-Cit ADC | Mouse (BALB/c) | 14 days | > 95% | [2] |

| SVCit ADC | Mouse (BALB/c) | 14 days | ~70% | [2] |

| EVCit ADC | Mouse (BALB/c) | 14 days | Almost no cleavage | [2] |

Cathepsin B Cleavage Kinetics

The rate of cathepsin B-mediated cleavage can be influenced by modifications to the linker. For instance, the EVCit linker has been shown to be more sensitive to cathepsin B cleavage than the conventional Val-Cit linker.[2]

| ADC Linker | Half-life (in presence of human liver cathepsin B) | Reference |

| Val-Cit ADC | 4.6 hours | [2] |

| SVCit ADC | 5.4 hours | [2] |

| EVCit ADC | 2.8 hours | [2] |

Experimental Protocols

Detailed methodologies are essential for the synthesis, characterization, and evaluation of Val-Cit ADCs.

Synthesis of mc-Val-Cit-PABC-MMAE Drug-Linker

This protocol outlines the synthesis of a common Val-Cit linker-payload construct.

-

Synthesis of Fmoc-Val-Cit-PAB-OH:

-

Couple Fmoc-protected L-citrulline to p-aminobenzyl alcohol (PABOH) using a suitable coupling agent like HATU.[7]

-

Deprotect the Fmoc group using piperidine (B6355638) in DMF.[8][13]

-

Couple the resulting H2N-Cit-PABOH with Fmoc-Val-OSu to form the dipeptide Fmoc-Val-Cit-PAB-OH.[7]

-

-

Coupling of MMAE to the Linker:

-

Dissolve Fmoc-Val-Cit-PAB-OH and MMAE in anhydrous DMF.[15]

-

Add coupling reagents such as HOBt and pyridine (B92270) and stir at room temperature.[15]

-

Purify the product, Fmoc-Val-Cit-PABC-MMAE, by reverse-phase HPLC.[15]

-

-

Fmoc Deprotection and Maleimide Functionalization:

ADC Conjugation via Thiol-Maleimide Coupling

This protocol describes the conjugation of the maleimide-activated drug-linker to a monoclonal antibody.

-

Antibody Reduction:

-

Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.0-7.5).

-

Add a 10-100-fold molar excess of a reducing agent such as TCEP or DTT to reduce the interchain disulfide bonds.[5]

-

Incubate at 37°C for 30 minutes.[5]

-

Remove the excess reducing agent by buffer exchange using a desalting column (e.g., Sephadex G-25).[5]

-

-

Conjugation Reaction:

-

Dissolve the mc-Val-Cit-PABC-MMAE drug-linker in an organic co-solvent like DMSO.[15]

-

Add the dissolved drug-linker to the reduced antibody solution at a specific molar ratio (e.g., 10:1 to 20:1 linker to antibody) to achieve the desired drug-to-antibody ratio (DAR).[15]

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light if the payload is light-sensitive.[15][16]

-

-

Purification of the ADC:

-

Purify the ADC from unreacted drug-linker and other impurities using size-exclusion chromatography or tangential flow filtration.[17]

-

Determination of Drug-to-Antibody Ratio (DAR) by HIC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs.[11][18]

-

Instrumentation and Column:

-

Mobile Phases:

-

Mobile Phase A (High Salt): 50 mM Sodium Phosphate, 2 M Ammonium Sulfate, pH 7.0.[20]

-

Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0 (may contain a low percentage of organic solvent like isopropanol (B130326) or acetonitrile).[20]

-

-

Chromatographic Method:

-

Equilibrate the column with 100% Mobile Phase A.[20]

-

Inject the ADC sample.

-

Elute the different DAR species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.[20]

-

Monitor the elution profile at 280 nm (for the antibody) and a wavelength corresponding to the payload's absorbance.[20]

-

-

Data Analysis:

-

Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).[21]

-

Calculate the weighted average DAR using the following formula: DAR = Σ [(Peak Area of each species / Total Peak Area) * Number of drugs for that species][]

-

In Vitro Cytotoxicity Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method for determining the number of viable cells based on ATP quantification.[23][24]

-

Cell Seeding:

-

Seed target cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.[25]

-

Incubate overnight to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in culture medium.

-

Add the test articles to the respective wells and incubate for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).[26]

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[27]

-

Add 100 µL of CellTiter-Glo® Reagent to each well.[27]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[25]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[25]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the ADC concentration.

-

Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter logistic (4PL) curve.[1]

-

In Vitro Cathepsin B Cleavage Assay

This assay quantifies the release of the payload from the ADC in the presence of cathepsin B.

-

Reaction Setup:

-

Prepare an assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5).[1]

-

In a microcentrifuge tube, combine the ADC (e.g., 1 µM final concentration) with the pre-warmed assay buffer.[6]

-

Initiate the reaction by adding activated human cathepsin B (e.g., 20 nM final concentration).[6]

-

Incubate the reaction at 37°C.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[6]

-

Quench the reaction by adding a solution of acetonitrile (B52724) containing an internal standard.[1]

-

-

Sample Preparation and Analysis:

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the extent of premature payload release in plasma.

-

Incubation:

-

Spike the ADC into human and mouse plasma at a defined concentration.

-

Incubate the samples at 37°C.

-

-

Sample Collection and Processing:

-

At various time points, collect aliquots of the plasma samples.

-

Isolate the ADC from the plasma using protein A or G magnetic beads.

-

Wash the beads to remove unbound components.

-

Elute the ADC from the beads.

-

-

Analysis:

-

Analyze the eluted ADC samples by LC-MS to quantify the amount of intact ADC remaining and any released payload.[29]

-

Conclusion

The valine-citrulline linker has proven to be a robust and versatile tool in the development of antibody-drug conjugates. Its well-understood mechanism of action, coupled with the potential for chemical modification to fine-tune its properties, ensures its continued relevance in the field of targeted cancer therapy. The detailed protocols and quantitative data presented in this guide are intended to provide researchers with the necessary information to effectively design, synthesize, and evaluate novel Val-Cit-based ADCs. As our understanding of the tumor microenvironment and intracellular trafficking pathways continues to evolve, so too will the strategies for optimizing linker chemistry to further enhance the therapeutic window of this promising class of biopharmaceuticals.

References

- 1. benchchem.com [benchchem.com]

- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]

- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 10. rsc.org [rsc.org]

- 11. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 13. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 14. communities.springernature.com [communities.springernature.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. biotium.com [biotium.com]

- 18. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tools.thermofisher.com [tools.thermofisher.com]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. agilent.com [agilent.com]

- 23. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 24. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]

- 25. scribd.com [scribd.com]

- 26. texaschildrens.org [texaschildrens.org]

- 27. promega.com [promega.com]

- 28. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]

- 29. researchgate.net [researchgate.net]

The Role of p-Aminobenzyloxycarbonyl (PABC) as a Self-Immolative Spacer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyloxycarbonyl (PABC) spacer is a critical component in the design of advanced therapeutic conjugates, most notably Antibody-Drug Conjugates (ADCs). Its function as a self-immolative linker is pivotal to the conditional and efficient release of cytotoxic payloads within target cells. This guide provides an in-depth exploration of the purpose, mechanism, and practical applications of the PABC spacer in drug development.

The Fundamental Role of the PABC Spacer

The primary function of the PABC self-immolative spacer is to act as a stable, covalent bridge between a targeting moiety (like an antibody) and a potent cytotoxic drug, which is rendered inactive while conjugated[1]. The linker is engineered for stability in systemic circulation (blood plasma, pH ~7.4) to minimize off-target toxicity[1]. Its defining feature is its capacity for triggered, rapid, and irreversible decomposition—or "self-immolation"—only after a specific activation event, typically enzymatic cleavage, within the target cell[1][2]. This controlled release mechanism is paramount for widening the therapeutic window of the conjugate[1].

The Mechanism of Self-Immolation

The self-immolative nature of the PABC spacer is based on a 1,6-elimination reaction. The process is initiated by the removal of a masking group, which is typically achieved through the enzymatic cleavage of a linked peptide.

The key steps are as follows:

-

Triggering Event: In many ADCs, the PABC spacer is connected to a dipeptide, such as valine-citrulline (Val-Cit), which is a substrate for lysosomal proteases like Cathepsin B[3][4]. Once the ADC is internalized by the target cancer cell and trafficked to the lysosome, Cathepsin B cleaves the amide bond between the citrulline residue and the PABC spacer[3][5].

-

Electronic Cascade: The cleavage unmasks a para-aminobenzyl alcohol intermediate. This intermediate is electronically unstable. The free aniline (B41778) moiety initiates a spontaneous 1,6-elimination reaction[1][6].

-

Payload Release: This electronic cascade results in the fragmentation of the spacer, releasing the unmodified, active cytotoxic payload, carbon dioxide, and an aromatic remnant (p-iminoquinone methide)[7]. This "traceless" release is a significant advantage, ensuring the drug is delivered in its most potent form[3][8].

The following diagram illustrates the self-immolation mechanism of the PABC spacer following enzymatic cleavage of a Val-Cit linker.

Caption: Mechanism of PABC self-immolation following enzymatic cleavage.

Quantitative Data on PABC Linker Stability

The stability of the linker is a critical parameter for the safety and efficacy of an ADC. Premature cleavage in the bloodstream can lead to systemic toxicity, while inefficient cleavage in the tumor cell can reduce potency. The stability of PABC-containing linkers, particularly the widely used Val-Cit-PABC construct, has been extensively studied. A notable challenge is the susceptibility of this linker to cleavage by carboxylesterase 1c (Ces1c) in rodents, which can complicate preclinical evaluation[8][9][10][11].

| Linker Type | Plasma Source | Incubation Time | % Intact ADC Remaining | Key Observations | Reference |

| Val-Cit-PABC | Mouse | 1 day | ~65% | Significant payload loss is observed in mouse plasma. | [12] |

| Val-Cit-PABC | Mouse | 4.5 days | ~30% | Demonstrates the high susceptibility of the Val-Cit linker to cleavage in mouse plasma. | [9][12] |

| Val-Cit-PABC | Rat | 4.5 days | ~45% | Rat plasma also shows significant enzymatic cleavage. | [9][12] |

| Val-Cit-PABC | Human | 7 days | >90% | The Val-Cit linker is significantly more stable in human plasma. | [12] |

| EVCit-PABC | Mouse | 14 days | ~100% | Addition of a P3 glutamic acid residue dramatically improves stability in mouse plasma. |

Experimental Protocols

The characterization of PABC-containing linkers involves a series of in vitro and in vivo experiments to assess their stability and cleavage kinetics.

This protocol outlines a general method for evaluating the stability of an ADC in plasma.

-

ADC Preparation: Prepare a stock solution of the ADC at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).

-

Plasma Incubation: Add the ADC stock solution to undiluted mouse, rat, or human plasma to a final concentration of 100 µg/mL.

-

Incubation: Incubate the samples at 37°C in a controlled environment.

-

Time Points: At designated time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots and immediately store them at -80°C to stop any further reactions.

-

Sample Analysis: Analyze the samples to determine the amount of intact ADC and released payload. Common analytical methods include:

-

Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different drug-to-antibody ratios (DARs) and monitor changes in the average DAR over time[12][13][14][15][16][17].

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To measure the loss of payload from the intact ADC and to identify and quantify the released drug[12].

-

Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of total antibody and conjugated antibody, providing insights into payload loss[8][12].

-

This assay assesses the susceptibility of the linker to cleavage by a specific protease.

-

Enzyme Activation: Activate human Cathepsin B according to the manufacturer's instructions, typically in an acidic buffer (e.g., 50 mM sodium acetate, pH 5.0) containing a reducing agent like DTT.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. Final concentrations are typically in the nanomolar range for the enzyme and micromolar range for the ADC[3]. Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a protease inhibitor or by rapid freezing).

-

LC-MS/MS Analysis: Quantify the amount of released payload in the quenched samples using a validated LC-MS/MS method.

-

Data Analysis: Plot the concentration of the released payload over time to determine the cleavage kinetics of the linker by the enzyme.

The following diagram illustrates a typical experimental workflow for assessing ADC stability and cleavage.

Caption: Experimental workflow for ADC stability and cleavage assays.

Downstream Signaling of a Released Payload: The Case of MMAE

Once the PABC spacer has released the cytotoxic payload, the drug is free to exert its pharmacological effect. Monomethyl auristatin E (MMAE) is a potent antimitotic agent commonly used in ADCs.

The signaling pathway of MMAE-induced cell death is as follows:

-

Microtubule Disruption: Free MMAE binds to tubulin, the protein subunit of microtubules[5][18]. This binding inhibits tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division[18][19].

-

Cell Cycle Arrest: The disruption of the mitotic spindle causes cells to arrest in the G2/M phase of the cell cycle, preventing them from completing mitosis[19].

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis (programmed cell death)[19]. This involves the activation of a cascade of enzymes called caspases (e.g., caspase-3), which execute the cell death program[19].

The following diagram depicts the signaling pathway of MMAE following its release from an ADC.

Caption: Signaling pathway of MMAE-induced apoptosis after ADC delivery.

Conclusion

The p-aminobenzyloxycarbonyl self-immolative spacer is a cornerstone of modern ADC technology. Its elegant mechanism of traceless drug release, triggered by the specific enzymatic environment of target cancer cells, has been instrumental in the development of effective and safer targeted therapies. A thorough understanding of the PABC mechanism, coupled with rigorous experimental evaluation of linker stability and cleavage, is essential for the continued innovation and optimization of next-generation drug conjugates.

References

- 1. researchgate.net [researchgate.net]

- 2. US7754681B2 - Heterocyclic self-immolative linkers and conjugates - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]

- 12. benchchem.com [benchchem.com]

- 13. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. agilent.com [agilent.com]

- 18. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Topoisomerase II Inhibition by AcLysValCit-PABC-DMAE-SW-163D

For Researchers, Scientists, and Drug Development Professionals

Introduction

AcLysValCit-PABC-DMAE-SW-163D is an antibody-drug conjugate (ADC) that represents a promising strategy in targeted cancer therapy. This advanced therapeutic agent combines the specificity of a monoclonal antibody with the potent cytotoxic activity of SW-163D, a natural bis-intercalator depsipeptide. The core mechanism of action of this ADC lies in the inhibition of topoisomerase II, a critical enzyme in DNA replication and maintenance, by its payload, SW-163D. This technical guide provides a comprehensive overview of the topoisomerase II inhibition by this compound, including its mechanism of action, quantitative data on its cytotoxic activity, and detailed experimental protocols for its evaluation.

Core Concepts: Mechanism of Action

The cytotoxic payload of the ADC, SW-163D, is a natural product derived from Streptomyces sp.[1]. It functions as a topoisomerase II poison. Topoisomerase II enzymes are essential for resolving DNA topological problems, such as supercoiling and catenation, by creating transient double-strand breaks (DSBs) in the DNA backbone. The enzyme passes another DNA segment through the break and then reseals it.

SW-163D exerts its cytotoxic effect by intercalating into the DNA double helix. This binding stabilizes the transient covalent complex formed between topoisomerase II and DNA, known as the cleavage complex[2][3]. By preventing the religation of the DNA strands, SW-163D effectively traps the enzyme on the DNA, leading to an accumulation of permanent DSBs[2][3]. These unresolved DSBs trigger downstream cellular stress responses, including cell cycle arrest and apoptosis, ultimately leading to cancer cell death[4].

The ADC, this compound, is designed to deliver SW-163D specifically to cancer cells. Upon binding of the monoclonal antibody component to its target antigen on the cancer cell surface, the ADC is internalized. Inside the cell, the linker, AcLysValCit-PABC-DMAE, is cleaved, releasing the active SW-163D payload to exert its topoisomerase II-mediated cytotoxic effect[1][4].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms | The EMBO Journal [link.springer.com]

- 3. Recovery of the poisoned topoisomerase II for DNA religation: coordinated motion of the cleavage core revealed with the microsecond atomistic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy this compound [smolecule.com]

An In-depth Technical Guide to the Cathepsin B Cleavage of Val-Cit Dipeptide Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanism, kinetics, and experimental validation of Valine-Citrulline (Val-Cit) dipeptide linker cleavage by the lysosomal protease Cathepsin B. This process is a foundational element in the design of many successful antibody-drug conjugates (ADCs), enabling the targeted release of cytotoxic payloads within cancer cells.

Introduction: The Central Role of Cleavable Linkers in ADCs

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[1] The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and safety profile.[][] Protease-cleavable linkers are designed to be stable in systemic circulation but are readily hydrolyzed by specific enzymes, like Cathepsin B, that are highly active within the lysosomal compartments of tumor cells.[1][4] The Val-Cit dipeptide is the most prominent and well-studied protease-cleavable linker used in both clinically approved and investigational ADCs.[1][]

The Key Components: Cathepsin B and the Val-Cit-PABC Linker

Cathepsin B: This cysteine protease is predominantly located in the lysosomes, the primary digestive organelles within a cell.[1] Its main biological function is protein degradation.[1] The catalytic activity of Cathepsin B depends on a Cys-His dyad in its active site.[1] A distinctive feature is its "occluding loop," which allows it to function as both an endopeptidase (cleaving within a peptide chain) and an exopeptidase (cleaving from the end of a chain).[1][6] Critically for ADC therapy, Cathepsin B is frequently overexpressed in numerous tumor types and functions optimally in the acidic lysosomal environment (pH 4.5-5.5).[1]

The Val-Cit-PABC Linker: This is a multi-component system engineered for stability and efficient, traceless drug release. It comprises:

-

Valine (Val): This amino acid occupies the P2 position, where it interacts with the S2 subsite of the Cathepsin B active site.[1]

-

Citrulline (Cit): A non-proteinogenic amino acid at the P1 position that binds to the S1 subsite of the enzyme.[1]

-

p-Aminobenzyl Carbamate (PABC): This self-immolative spacer is crucial.[7][8] It connects the dipeptide to the drug and prevents steric hindrance from bulky payloads that might otherwise inhibit enzyme access.[][8]

The Mechanism: From Internalization to Payload Release

The targeted delivery and release of a cytotoxic payload via a Val-Cit linker is a sequential process that begins after the ADC binds to its target antigen on the cancer cell surface.

-

Receptor-Mediated Endocytosis: The ADC-antigen complex is internalized into the cell within an endosome.[1]

-

Lysosomal Trafficking: The endosome matures and fuses with a lysosome, exposing the ADC to the organelle's acidic environment and high concentration of proteases, including Cathepsin B.[9][10]

-

Enzymatic Cleavage: Cathepsin B recognizes the Val-Cit dipeptide and catalyzes the hydrolysis of the amide bond between the C-terminus of the citrulline residue and the PABC spacer.[1] The preference for Val-Cit is driven by favorable hydrophobic interactions between the valine residue and the S2 subsite of Cathepsin B.[1][6]

-

Self-Immolation and Drug Release: The cleavage of the Cit-PABC bond triggers the release mechanism. The resulting p-aminobenzyl alcohol intermediate is electronically unstable and undergoes a rapid, spontaneous 1,6-elimination reaction.[1] This fragments the spacer, releasing the unmodified, active cytotoxic payload, carbon dioxide, and an aromatic remnant in a "traceless" manner.[1][8]

While Cathepsin B is the primary enzyme associated with Val-Cit cleavage, research has shown that other lysosomal cysteine proteases, such as Cathepsin L, S, and F, can also contribute to this process.[1][7][11] This enzymatic redundancy can be advantageous, as it reduces the likelihood of tumor resistance developing from the loss of a single protease.[1]

Factors Influencing Linker Stability and Cleavage

The ideal linker is perfectly stable in circulation and rapidly cleaved only within the target cell's lysosome. However, off-target cleavage can occur, impacting both safety and efficacy.

On-Target Cleavage (Intracellular):

-

Enzyme Concentration: Higher concentrations of Cathepsin B and other cathepsins in the tumor lysosome accelerate cleavage.

-

pH: Cathepsin B activity is optimal in the acidic pH of the lysosome (pH 4.5-5.5).[1]

-

Substrate Accessibility: The conjugation site on the antibody can influence how easily the linker is accessed by the enzyme.[12]

Off-Target Cleavage (Extracellular): Premature payload release in systemic circulation is a significant concern as it can lead to off-target toxicity and reduced therapeutic index.[10]

-

In Rodents: Carboxylesterase 1C (Ces1C) in mouse and rat plasma is a primary cause of Val-Cit linker hydrolysis, complicating preclinical evaluation in these models.[10][13][14]

-

In Humans: Neutrophil elastase, a serine protease released by neutrophils, has been identified as a key enzyme responsible for aberrant cleavage of the Val-Cit linker in human plasma.[10][15] This is believed to contribute to off-target toxicities like neutropenia.[10]

Quantitative Data on Dipeptide Linker Cleavage

Direct kinetic parameters for the cleavage of full ADC constructs are not widely published.[1] However, comparative studies using model substrates provide valuable insights into the relative cleavage efficiency of different dipeptide linkers by Cathepsin B.

| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Enzyme Source | Key Considerations |

| Val-Cit | 100% (Reference) | Cathepsin B / Lysosomal Extracts | The industry standard; susceptible to off-target cleavage in mouse plasma.[1][12] |

| Val-Ala | ~50% | Isolated Cathepsin B | Lower hydrophobicity can prevent ADC aggregation at high drug-to-antibody ratios (DARs).[12][16] |

| Phe-Lys | ~30-fold faster | Isolated Cathepsin B | Rates were identical to Val-Cit in lysosomal extracts, suggesting other enzymes are rate-limiting.[1][12] |

| Glu-Val-Cit (EVCit) | Cleavage maintained | Cathepsin B | Offers significantly improved stability in mouse plasma by resisting Ces1C cleavage.[13][14][17] |

Note: The data presented are illustrative and based on typical performance as described in scientific literature. Actual results can vary based on the full ADC construct, payload, and experimental conditions.

Experimental Protocols

Detailed and reproducible protocols are essential for validating linker cleavage.

ADC Cleavage Assay by HPLC/LC-MS

This method directly measures the release of the payload from the ADC.

Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.

Materials:

-

ADC construct with Val-Cit linker

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5

-

Quenching Solution: Acetonitrile with 0.1% formic acid

-

HPLC or LC-MS/MS system

-

Incubator or water bath at 37°C

Methodology:

-

Enzyme Activation: Pre-activate Cathepsin B according to the manufacturer's instructions, typically by incubation in a buffer containing a reducing agent like DTT.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. A typical ADC concentration is in the micromolar range (e.g., 1–10 µM).[1]

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20-100 nM).[1]

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]

-

Reaction Quenching: Immediately stop the reaction by adding a 3-4 fold excess of cold quenching solution to the aliquot. This precipitates the protein (antibody and enzyme) and halts the reaction.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant, which contains the released payload.

-

Analysis: Analyze the supernatant by reverse-phase HPLC or LC-MS/MS to separate and quantify the released payload.

-

Quantification: The amount of released drug is quantified by integrating the area of its corresponding peak in the chromatogram and comparing it to a standard curve generated with the free drug.[1] The rate of cleavage is determined by plotting the concentration of released drug over time.

Fluorogenic Substrate Cleavage Assay

This is a higher-throughput method to screen linker sequences for their susceptibility to cleavage.

Principle: A model dipeptide linker (e.g., Val-Cit) is conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC). The AMC is non-fluorescent when part of the amide bond. Upon enzymatic cleavage, the free AMC is released and becomes highly fluorescent. The rate of fluorescence increase is directly proportional to the rate of cleavage.[1]

Materials:

-

Fluorogenic peptide substrate (e.g., Z-Val-Cit-AMC)

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5

-

96-well microplate (black, for fluorescence)

-

Fluorescence plate reader

Methodology:

-

Substrate Preparation: Prepare a solution of the peptide-AMC substrate in the assay buffer.

-

Plate Setup: Add the substrate solution to the wells of the 96-well microplate.

-

Initiate Reaction: Initiate the reaction by adding activated Cathepsin B to each well.

-

Incubation and Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.[1]

-

Data Collection: Measure fluorescence kinetically over a set period (e.g., 60 minutes), with readings taken every 1-2 minutes. Use an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.[1]

-

Data Analysis: The rate of cleavage is determined from the linear slope of the fluorescence versus time plot (RFU/min).[1]

Conclusion

The Cathepsin B-mediated cleavage of the Val-Cit linker is a robust and highly successful strategy for achieving tumor-specific drug release from ADCs. The mechanism leverages the physiological differences between the extracellular environment and the intracellular lysosomal compartment. A thorough understanding of the cleavage mechanism, factors influencing stability, and rigorous experimental validation are paramount for the successful design and development of next-generation antibody-drug conjugates with improved therapeutic windows.

References

- 1. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 6. Cathepsin B: Basis Sequence: Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 13. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. communities.springernature.com [communities.springernature.com]

- 15. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

In-Depth Technical Guide: Discovery and Isolation of SW-163D from Streptomyces sp.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of SW-163D, a potent antitumor depsipeptide from the quinomycin (B1172624) family, produced by Streptomyces sp. SNA15896. This document details the experimental protocols for the fermentation and purification of related compounds, summarizes the structural elucidation of SW-163D, and explores its mechanism of action through the inhibition of the Notch signaling pathway.

Introduction

SW-163D is a member of the SW-163 series of cyclic depsipeptides, which have demonstrated significant antitumor properties. These natural products are biosynthesized by the actinomycete strain Streptomyces sp. SNA15896. Structurally, SW-163D is a complex molecule belonging to the quinomycin family of antibiotics, known for their potent biological activities. The structural backbone of these compounds features a cyclic peptide core with two quinoxaline (B1680401) chromophores that enable them to act as DNA bis-intercalators. The determination of the absolute configuration of SW-163D has been crucial for understanding its structure-activity relationship and for potential synthetic efforts.

Discovery and Production of SW-163 Analogs

The SW-163 family of compounds, including the closely related SW-163C and SW-163E, were first isolated from the culture broth of Streptomyces sp. SNA15896. The producing organism was identified based on its morphological and cultural characteristics. These compounds exhibited potent antitumor activities against various tumor cell lines in vitro and against murine leukemia P388 in vivo. They also demonstrated antimicrobial activities.[1]

Fermentation of Streptomyces sp. SNA15896

Experimental Protocol: Fermentation of Streptomyces sp. SNA15896 (General)

-

Seed Culture: A loopful of Streptomyces sp. SNA15896 spores from a slant is inoculated into a 250 mL Erlenmeyer flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth). The flask is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.

-

Production Culture: The seed culture is then used to inoculate a larger production fermenter. For laboratory-scale production, a 10 L fermenter containing a production medium (e.g., Starch Casein Nitrate Broth) can be used.

-

Fermentation Parameters: The fermentation is carried out at 28°C for a period of 7 to 10 days. Optimal aeration and agitation rates should be maintained to ensure sufficient dissolved oxygen for microbial growth and secondary metabolite production.

-

Monitoring: The production of SW-163 compounds can be monitored periodically throughout the fermentation process using techniques such as High-Performance Liquid Chromatography (HPLC) analysis of the culture broth extract.

Isolation and Purification

A multi-step process involving solvent extraction and chromatography is employed to isolate and purify SW-163 compounds from the fermentation broth. The following is a generalized protocol based on the isolation of quinomycin-type antibiotics.

Experimental Protocol: Isolation and Purification of SW-163 Analogs (General)

-

Harvesting: After the fermentation period, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation at 10,000 x g for 20 minutes.

-

Extraction: The culture supernatant is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. The mixture is vigorously agitated to ensure efficient transfer of the target compounds into the organic phase. The organic layer is then collected. This extraction process is typically repeated to maximize the recovery of the compounds.

-

Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Silica (B1680970) Gel Chromatography: The crude extract is then subjected to column chromatography using silica gel (e.g., 230-400 mesh). The column is eluted with a gradient of solvents, typically a mixture of a non-polar solvent like chloroform (B151607) and a more polar solvent like methanol, to separate the components of the crude extract based on their polarity.

-

Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of the desired compounds using Thin Layer Chromatography (TLC) or HPLC. Fractions containing the target compounds are pooled.

-

Further Purification (HPLC): The pooled fractions are further purified by preparative HPLC on a C18 column to yield the pure SW-163 compounds.

Structural Elucidation of SW-163D

The definitive structure and stereochemistry of SW-163D were determined through a combination of spectroscopic analysis and chemical degradation followed by chiral analysis. The hydrolysate of SW-163D was found to consist of L-Alanine, D-Serine, and the unusual amino acid (1S, 2S)-N-methylnorcoronamic acid.[2] The stereochemistry of the N-methylcysteine moieties was determined using Nuclear Overhauser Effect (NOE) data from NMR spectroscopy.[2]

Table 1: Amino Acid Composition of SW-163D

| Amino Acid | Stereochemistry |

| Alanine | L |

| Serine | D |

| N-methylnorcoronamic acid | (1S, 2S) |

| N-methylcysteine | Determined by NOE |

Mechanism of Action: Inhibition of the Notch Signaling Pathway

SW-163D, as a member of the quinomycin family, is believed to exert its potent antitumor activity through the inhibition of the Notch signaling pathway. The Notch pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in the development and progression of various cancers.[3][4][5][6][7]

Quinomycin A, a closely related compound, has been shown to target and inhibit pancreatic cancer stem cells by downregulating key components of the Notch signaling pathway.[8][9][10][11] This inhibition is achieved through the downregulation of Notch receptors (Notch1-4), their ligands (e.g., Jagged1, Jagged2, DLL1, DLL3, DLL4), and downstream target genes like Hes-1.[8][9][10][11] Furthermore, quinomycins can also reduce the expression of the γ-secretase complex proteins (Presenilin 1, Nicastrin, Pen2, and APH-1), which are essential for the activation of Notch signaling.[9][11]

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for the isolation of SW-163D and the proposed mechanism of action involving the Notch signaling pathway.

Caption: General experimental workflow for the isolation of SW-163D.

Caption: Proposed mechanism of SW-163D action on the Notch signaling pathway.

Conclusion

SW-163D is a promising antitumor agent with a well-defined chemical structure and a compelling mechanism of action. While detailed quantitative data on its production remains limited in publicly accessible literature, the established protocols for related compounds provide a solid foundation for its fermentation and isolation. The inhibition of the Notch signaling pathway by SW-163D and its quinomycin analogs presents a significant avenue for the development of targeted cancer therapies. Further research into optimizing the production of SW-163D and exploring its therapeutic potential in various cancer models is warranted.

References

- 1. Biosynthetic Modularity Rules in the Bisintercalator Family of Antitumor Compounds | MDPI [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. The Atypical Cobalamin-Dependent S-Adenosyl-l-Methionine Nonradical Methylase TsrM and Its Radical Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. SW-163C and E, novel antitumor depsipeptides produced by Streptomyces sp. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ç 究æ¥ç¸¾ | é岡çç«å¤§å¦ è¬å¦é¨çè¬å¦ç 究室 | é岡çç«å¤§å¦ã»è¬ã»æ¸¡è¾ºã°ã«ã¼ã [sweb.u-shizuoka-ken.ac.jp]

- 7. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. SW-163C and E, novel antitumor depsipeptides produced by Streptomyces sp. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Biophysical Characterization of SW-163D DNA Binding: An In-depth Technical Guide

A comprehensive review of available scientific literature reveals a significant gap in the biophysical characterization of DNA binding by the antitumor agent SW-163D. While identified as a cyclic depsipeptide with potential therapeutic applications, detailed quantitative data, specific experimental protocols, and elucidated signaling pathways concerning its direct interaction with DNA are not publicly available at this time.

This guide, intended for researchers, scientists, and drug development professionals, aims to provide a framework for the potential biophysical investigation of SW-163D's DNA binding properties. In the absence of specific data for SW-163D, this document will outline the key experimental approaches and theoretical considerations that would be essential for such a characterization.

Introduction to SW-163D

SW-163D is a cyclic depsipeptide, a class of compounds known for their diverse biological activities, including antitumor properties. Its structural homologs include UK-63598, UK-65662, and UK-63052. While the chemical structure and configuration of SW-163D have been described, its precise mechanism of action, particularly its interaction with DNA, remains to be elucidated. Understanding the biophysical parameters of this interaction is crucial for its development as a potential therapeutic agent.

Hypothetical Experimental Workflow for Characterizing SW-163D-DNA Binding

A thorough biophysical characterization would involve a multi-pronged approach to determine the affinity, stoichiometry, kinetics, and thermodynamics of the SW-163D-DNA interaction. The following workflow outlines the key experiments that would need to be performed.

Caption: Hypothetical workflow for the biophysical characterization of SW-163D-DNA binding.

Data Presentation: Anticipated Quantitative Data

Should the necessary experiments be conducted, the quantitative data would be summarized in tables for clear comparison. Below are templates for how such data could be presented.

Table 1: Thermodynamic Parameters of SW-163D-DNA Interaction from Isothermal Titration Calorimetry (ITC)

| DNA Sequence | Stoichiometry (N) | Binding Affinity (K D ) (µM) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) |

| Hypothetical Data | [Value] | [Value] | [Value] | [Value] | [Value] |

| Control DNA | [Value] | [Value] | [Value] | [Value] | [Value] |

Table 2: Kinetic Parameters of SW-163D-DNA Interaction from Surface Plasmon Resonance (SPR)

| DNA Sequence | Association Rate (k a ) (M⁻¹s⁻¹) | Dissociation Rate (k d ) (s⁻¹) | Equilibrium Dissociation Constant (K D ) (µM) |

| Hypothetical Data | [Value] | [Value] | [Value] |

| Control DNA | [Value] | [Value] | [Value] |

Experimental Protocols

Detailed methodologies would be crucial for reproducibility. The following are example outlines for key experimental protocols.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic profile of SW-163D binding to DNA.

Methodology:

-

Sample Preparation:

-

Dissolve SW-163D in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer with 100 mM NaCl, pH 7.4).

-

Prepare various DNA oligonucleotides (e.g., specific sequences, calf thymus DNA) in the same buffer.

-

Degas all solutions prior to use.

-

-

Instrumentation:

-

Use a high-sensitivity isothermal titration calorimeter.

-

Set the experimental temperature (e.g., 25°C).

-

-

Titration:

-

Load the DNA solution into the sample cell.

-

Load the SW-163D solution into the injection syringe.

-

Perform a series of injections of SW-163D into the DNA solution.

-

Record the heat changes associated with each injection.

-

-

Data Analysis:

-

Integrate the raw data to obtain the heat of binding for each injection.

-

Fit the binding isotherm to a suitable model (e.g., one-site binding model) to extract the stoichiometry (N), binding affinity (K D ), and enthalpy of binding (ΔH).

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the obtained parameters.

-

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time kinetics of SW-163D-DNA interaction.

Methodology:

-

Sensor Chip Preparation:

-

Immobilize biotinylated DNA oligonucleotides onto a streptavidin-coated sensor chip.

-

Use a reference flow cell with no immobilized DNA or an irrelevant sequence to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of concentrations of SW-163D in a suitable running buffer.

-

Inject the SW-163D solutions over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

-

Switch to running buffer to monitor the dissociation phase.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k a ) and the dissociation rate constant (k d ).

-

Calculate the equilibrium dissociation constant (K D ) as k d /k a .

-

Potential Signaling Pathways

The binding of a small molecule like SW-163D to DNA could trigger various cellular signaling pathways, particularly those related to DNA damage response and cell cycle control. A hypothetical signaling pathway is illustrated below.

The Bystander Effect of Cleavable Linkers: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The bystander effect, a phenomenon where cytotoxic agents released from targeted cancer cells kill adjacent, non-targeted cells, is a critical consideration in the design and development of effective cancer therapies, particularly antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the bystander effect mediated by cleavable linkers, offering detailed insights into its mechanisms, experimental evaluation, and the key molecular players involved.

The Core Mechanism of the Bystander Effect

The bystander effect of ADCs is a multi-step process that extends the therapeutic reach of the conjugate beyond the antigen-expressing target cells. This is particularly advantageous in treating heterogeneous tumors where antigen expression can be varied. The fundamental mechanism relies on the ability of a cytotoxic payload, once released from the ADC, to traverse cell membranes and exert its effect on neighboring cells.[1][2]

The process can be broadly categorized into the following stages:

-

Targeting and Internalization: An ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically through endocytosis.[2]

-

Linker Cleavage and Payload Release: Within the target cell, the cleavable linker is broken down by specific triggers, such as enzymes (e.g., cathepsins) or a change in pH within endosomes and lysosomes. This releases the cytotoxic payload.[2] In some cases, cleavage can also occur extracellularly.

-

Payload Diffusion: For a bystander effect to occur, the released payload must possess the ability to diffuse out of the target cell. This is heavily influenced by the physicochemical properties of the payload, such as its lipophilicity, hydrophobicity, and lack of charge.[]

-

Bystander Cell Killing: The diffused payload then enters adjacent antigen-negative or low-expressing cancer cells, where it induces cytotoxicity through its specific mechanism of action, such as inhibiting microtubule polymerization or causing DNA damage.

dot graph TD{ rankdir="LR"; node[shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge[fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "Antigen-Positive Cell" ADC[ADC] --> Binding[Antigen Binding]; Binding --> Internalization[Internalization]; Internalization --> Lysosome[Lysosomal Trafficking]; Lysosome --> Cleavage[Linker Cleavage]; Cleavage --> Payload_Release[Payload Release]; end

subgraph "Tumor Microenvironment" Payload_Release --> Diffusion[Payload Diffusion]; end

subgraph "Antigen-Negative Bystander Cell" Diffusion --> Bystander_Uptake[Uptake by Bystander Cell]; Bystander_Uptake --> Bystander_Killing[Cytotoxicity]; end

style ADC fillcolor="#4285F4", fontcolor="#FFFFFF"; style Bystander_Killing fillcolor="#EA4335", fontcolor="#FFFFFF"; } caption: "General workflow of the ADC bystander effect."

The Critical Role of Cleavable Linkers

Cleavable linkers are central to enabling the bystander effect. They are designed to be stable in systemic circulation to minimize off-target toxicity but are labile under specific conditions within the tumor microenvironment or inside cancer cells.[4] There are several classes of cleavable linkers, each with a distinct cleavage mechanism.

dot graph LR{ node[shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge[fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "Cleavage Mechanisms" Protease[Protease-Sensitive(e.g., Val-Cit)] pH[pH-Sensitive(e.g., Hydrazone)] Redox[Redox-Sensitive(e.g., Disulfide)] Enzyme[Other Enzyme-Sensitive(e.g., β-Glucuronide)] end

ADC[ADC withCleavable Linker] --> Protease; ADC --> pH; ADC --> Redox; ADC --> Enzyme;

Protease --> Payload_Release[Released Payload]; pH --> Payload_Release; Redox --> Payload_Release; Enzyme --> Payload_Release;

Payload_Release --> Bystander_Effect[Bystander Effect];

style ADC fillcolor="#4285F4", fontcolor="#FFFFFF"; style Bystander_Effect fillcolor="#34A853", fontcolor="#FFFFFF"; } caption: "Types of cleavable linkers and their role in payload release."

Protease-Sensitive Linkers

These linkers incorporate a peptide sequence that is recognized and cleaved by proteases, such as cathepsin B, which are often overexpressed in the lysosomes of tumor cells.[5] The valine-citrulline (vc) dipeptide is a widely used example.[5]

pH-Sensitive Linkers

Hydrazone linkers are a common type of pH-sensitive linker. They are relatively stable at the neutral pH of blood but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.2).[1][6]

Redox-Sensitive (Glutathione-Sensitive) Linkers

These linkers contain a disulfide bond that can be cleaved by reducing agents. The concentration of glutathione (B108866) (GSH) is significantly higher inside cells (1-11 mM) compared to the bloodstream, providing a differential environment for linker cleavage.[5][7]

β-Glucuronide Linkers

These are another class of enzymatically cleavable linkers that are hydrolyzed by β-glucuronidase (GUSB), an enzyme abundant in lysosomes and overexpressed in some tumors.[8][9][10] An advantage of these linkers is their hydrophilicity, which can help to mitigate aggregation issues with hydrophobic payloads.[8]

Physicochemical Properties of the Payload: A Key Determinant

For the bystander effect to be effective, the released payload must be able to cross cell membranes. The physicochemical properties of the payload are therefore a critical factor.

Table 1: Physicochemical Properties of Payloads and Their Impact on the Bystander Effect

| Property | Favorable for Bystander Effect | Rationale | Examples of Payloads with High Bystander Potential |

| Membrane Permeability | High | Allows the payload to diffuse out of the target cell and into neighboring cells. | MMAE, DXd, SN-38[11] |

| Lipophilicity/Hydrophobicity | High (but balanced) | Facilitates passage through the lipid bilayer of cell membranes.[] | MMAE, DXd[12] |

| Charge | Neutral | Charged molecules have difficulty crossing the nonpolar cell membrane.[] | MMAE[11] |

| Molecular Weight | Low | Smaller molecules generally diffuse more readily. | Most small molecule payloads |

Signaling Pathways in Bystander Killing

The ultimate outcome of the bystander effect is the induction of apoptosis in neighboring cancer cells. The specific signaling pathways activated depend on the mechanism of action of the cytotoxic payload.

Microtubule Inhibitors (e.g., MMAE, MMAF)

Payloads like monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are potent microtubule inhibitors.[13] They disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14][15]

dot graph TD{ node[shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge[fontname="Arial", fontsize=9, color="#5F6368"];

MMAE[MMAE Payload] --> Tubulin[Tubulin Binding]; Tubulin --> Inhibition[Inhibition of Tubulin Polymerization]; Inhibition --> Disruption[Microtubule Network Disruption]; Disruption --> Arrest[G2/M Phase Arrest]; Arrest --> Apoptosis[Apoptosis];

style MMAE fillcolor="#FBBC05", fontcolor="#202124"; style Apoptosis fillcolor="#EA4335", fontcolor="#FFFFFF"; } caption: "Signaling pathway for MMAE-induced apoptosis."

DNA Damaging Agents (e.g., Doxorubicin (B1662922), DXd)

Payloads such as doxorubicin and deruxtecan (B607063) (DXd) are topoisomerase inhibitors that cause DNA damage.[16] This triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest and apoptosis.[16][17][18]

dot graph TD{ node[shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge[fontname="Arial", fontsize=9, color="#5F6368"];

DXd[DXd Payload] --> Topo1[Topoisomerase I Inhibition]; Topo1 --> DSB[DNA Double-Strand Breaks]; DSB --> DDR[DNA Damage Response (ATM/ATR)]; DDR --> p53[p53 Activation]; p53 --> Arrest[Cell Cycle Arrest]; p53 --> Apoptosis[Apoptosis];

style DXd fillcolor="#FBBC05", fontcolor="#202124"; style Apoptosis fillcolor="#EA4335", fontcolor="#FFFFFF"; } caption: "Signaling pathway for DXd-induced apoptosis."

Caspase-3 Cleavable Linkers: An Amplification Loop

A novel approach to enhance the bystander effect is the use of caspase-3 cleavable linkers. Caspase-3 is a key executioner caspase in the apoptotic pathway.[19][20] In this design, the initial cell death of target cells activates caspase-3, which can then cleave the linkers of extracellular ADCs, releasing more payload and creating a positive feedback loop that amplifies the bystander effect.[8][21]

dot graph TD{ node[shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge[fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "Target Cell" ADC_Internalization[ADC Internalization] --> Payload_Release[Payload Release]; Payload_Release --> Apoptosis_Induction[Apoptosis Induction]; Apoptosis_Induction --> Caspase3_Activation[Caspase-3 Activation]; end

subgraph "Tumor Microenvironment" Caspase3_Activation --> Extracellular_Caspase3[Extracellular Caspase-3]; Extracellular_Caspase3 --> ADC_Cleavage[Extracellular ADC Linker Cleavage]; ADC_Cleavage --> More_Payload[More Payload Release]; end

More_Payload --> Bystander_Cell[Enters Bystander Cell]; Bystander_Cell --> Bystander_Apoptosis[Bystander Cell Apoptosis];

style ADC_Internalization fillcolor="#4285F4", fontcolor="#FFFFFF"; style Bystander_Apoptosis fillcolor="#EA4335", fontcolor="#FFFFFF"; style Caspase3_Activation fillcolor="#34A853", fontcolor="#FFFFFF"; } caption: "Amplification of bystander effect by caspase-3 cleavable linkers."

Experimental Protocols for Evaluating the Bystander Effect

Several in vitro and in vivo assays are used to quantify the bystander effect of ADCs.

In Vitro Co-culture Bystander Assay

This is a fundamental assay to directly assess the killing of antigen-negative cells in the presence of antigen-positive cells.

Methodology:

-